RO-41-1049 hydrochloride

説明

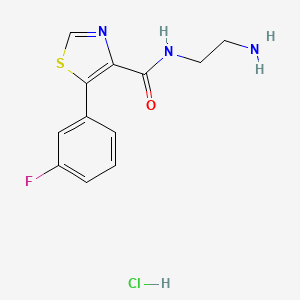

Ro 41-1049 hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed as part of a novel class of MAO inhibitors derived from moclobemide, it exhibits high specificity for MAO-A over MAO-B, minimizing off-target effects . Key properties include:

- Molecular formula: C₁₂H₁₃ClFN₃OS

- Molecular weight: 301.77 g/mol

- CAS numbers: Conflicting reports exist, with sources citing either 127917-66-2 or 127500-84-9 .

- Bioactivity: Inhibits MAO-A with Kd values of 16.5 nM and 64.4 nM, demonstrating dose-dependent modulation of dopamine metabolism in vivo .

- Applications: Primarily used in preclinical research to study Parkinson’s disease, behavioral sensitization, and neurotransmitter dynamics .

特性

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSPXUFTKJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127917-66-2 | |

| Record name | RO-41-1049 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-1049 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Ro 41-1049 塩酸塩の合成には、いくつかの段階が含まれます。

出発物質: 合成は、N-(2-アミノエチル)-5-(3-フルオロフェニル)-4-チアゾールカルボキサミドの調製から始まります。

反応条件: 化合物は、制御された条件下で合成され、チアゾール環の正しい形成とフルオロフェニル基の付加が保証されます。

工業生産: 工業生産方法には、ラボでの合成プロセスをスケールアップすることが含まれ、最終製品の純度と一貫性が保証されます.

3. 化学反応解析

Ro 41-1049 塩酸塩は、さまざまな化学反応を起こします。

酸化と還元: 可逆的阻害剤として、モノアミン酸化酵素などの酸化還元反応に関与することができます。

置換反応: 化合物は、特にアミノエチル基とフルオロフェニル基で置換反応を起こす可能性があります。

4. 科学研究の応用

Ro 41-1049 塩酸塩は、科学研究において幅広い用途があります。

化学: モノアミン酸化酵素Aの阻害を研究するためのモデル化合物として使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるモノアミン酸化酵素Aの役割を調べるために使用されます。

医学: うつ病やパーキンソン病などの神経疾患の治療に、潜在的な治療的用途があります。

化学反応の分析

Ro 41-1049 hydrochloride undergoes various chemical reactions:

Oxidation and Reduction: As a reversible inhibitor, it can participate in redox reactions, particularly involving the monoamine oxidase enzyme.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the aminoethyl and fluorophenyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents for redox reactions and nucleophiles for substitution reactions.

科学的研究の応用

Ro 41-1049 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase-A.

Biology: The compound is used to investigate the role of monoamine oxidase-A in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as depression and Parkinson’s disease.

作用機序

Ro 41-1049 塩酸塩は、モノアミン酸化酵素Aを選択的に阻害することで効果を発揮します。この阻害により、ドーパミンやセロトニンなどのモノアミン神経伝達物質の分解が阻止され、脳内におけるこれらの神経伝達物質のレベルが上昇します。 分子標的は、モノアミン酸化酵素Aの活性部位であり、ここで化合物が結合してその活性を阻害します .

6. 類似化合物の比較

Ro 41-1049 塩酸塩は、モノアミン酸化酵素A阻害剤としての選択性と可逆性においてユニークです。類似の化合物には以下が含まれます。

Ro 16-6491: モノアミン酸化酵素Bの別の可逆的阻害剤。

Ro 19-6327: 構造的に関連するモノアミン酸化酵素Bの可逆的阻害剤。

Ro 41-1049 塩酸塩は、モノアミン酸化酵素Aに対する高い親和性と選択性により、神経薬理学的研究における貴重なツールとなっています。

類似化合物との比較

Comparison with Similar Compounds

The following table compares Ro 41-1049 hydrochloride with other MAO inhibitors and related compounds:

Key Comparative Insights:

Selectivity and Mechanism :

- Ro 41-1049’s MAO-A selectivity contrasts with Rasagiline’s MAO-B inhibition, making them complementary in studying neurotransmitter pathways .

- Unlike irreversible inhibitors (e.g., Rasagiline), Ro 41-1049’s reversibility allows transient enzyme inhibition, reducing risks of long-term side effects .

Functional Outcomes: In rats, Ro 41-1049 (20 mg/kg) increased dopamine levels by 200% while reducing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) . Comparatively, MAO-B inhibitors like Rasagiline preferentially modulate dopamine catabolism in glial cells .

Clinical and Research Utility :

- Ro 41-1049 remains a research tool due to its specificity and lack of clinical development , whereas Rasagiline and Moclobemide have transitioned to clinical use .

- Its absence of interaction with sigma/imidazoline receptors distinguishes it from older MAO inhibitors, enabling cleaner mechanistic studies .

Research Implications and Limitations

While Ro 41-1049 hydrochloride is invaluable for elucidating MAO-A’s role in neurobiology, its preclinical status limits direct therapeutic application. Discrepancies in reported CAS numbers (127917-66-2 vs. 127500-84-9) warrant clarification for accurate compound identification . Further studies exploring its synergy with MAO-B inhibitors or dopamine agonists could advance treatments for neurodegenerative and psychiatric disorders.

生物活性

Ro 41-1049 hydrochloride, chemically known as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Below, we delve into the biological activity of Ro 41-1049, including binding characteristics, pharmacodynamics, and relevant case studies.

Binding Characteristics

Ro 41-1049 exhibits high affinity for MAO-A, with binding characteristics that have been extensively studied. Key findings include:

- Binding Affinity : The dissociation constant () for Ro 41-1049 in human frontal cortex membranes is approximately 16.5 nM, indicating strong binding affinity . In comparison, the maximum binding capacity () was determined to be around 2.6 pmol/mg of protein in the frontal cortex .

- Reversibility : The binding of Ro 41-1049 is reversible, with a dissociation half-life of about 35 minutes at physiological temperature (37°C) .

- Competition Studies : In competitive binding assays, Ro 41-1049 effectively inhibited the binding of other known MAO-A inhibitors, demonstrating its selective action against MAO-A compared to MAO-B .

Pharmacodynamics

The pharmacological profile of Ro 41-1049 reveals its significant impact on neurotransmitter levels:

- Effects on Neurotransmitters : In vivo studies using microdialysis techniques have shown that administration of Ro 41-1049 significantly increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex (mPFC) of rats. The compound's action was potentiated when combined with lazabemide, a selective MAO-B inhibitor, leading to enhanced antidepressant effects through increased beta-phenylethylamine levels .

- Mechanism of Action : The inhibition mechanism involves the formation of a reversible adduct between Ro 41-1049 and MAO-A. This interaction modifies essential protein domains critical for enzyme activity, thereby inhibiting monoamine degradation .

Case Studies and Research Findings

Several key studies have highlighted the biological activity and therapeutic potential of Ro 41-1049:

- Quantitative Enzyme Radioautography : A study utilized tritiated Ro 41-1049 to map the distribution and density of MAO-A in rat brain sections. Results indicated that Ro 41-1049 binds selectively to MAO-A with a high affinity, confirming its utility as a radioligand for studying MAO distribution in various tissues .

- Chronic Treatment Effects : Chronic administration of Ro 41-1049 did not significantly alter the density of norepinephrine uptake sites in the cerebral cortex, suggesting that while it effectively inhibits MAO-A activity, it does not lead to compensatory changes in receptor density over time .

- Comparative Studies : Comparative analyses with other MAO inhibitors revealed that Ro 41-1049 has a distinct profile concerning its selectivity and potency against MAO-A compared to non-selective inhibitors like clorgyline. This selectivity may offer advantages in minimizing side effects associated with broader MAO inhibition .

Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride |

| Target Enzyme | Monoamine Oxidase A (MAO-A) |

| Binding Affinity () | 16.5 nM |

| Maximum Binding Capacity () | 2.6 pmol/mg protein |

| Reversibility | Yes |

| Dissociation Half-life | ~35 minutes |

Q & A

Q. Methodological Guidance

- Storage : Store lyophilized powder at -20°C (stable for 2 years); reconstituted DMSO solutions (-80°C) degrade within 1 year .

- Solubility : Use sonication for dissolving in DMSO (32 mg/mL) or water (25 mg/mL) to avoid precipitation .

- Safety : Follow OSHA guidelines for carcinogen handling (e.g., gloves, eye protection) and dispose of waste via approved facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。